molecular formula C8H4Br2N2 B15369137 3,4-Dibromo-1,6-naphthyridine CAS No. 53454-38-9

3,4-Dibromo-1,6-naphthyridine

Cat. No.: B15369137
CAS No.: 53454-38-9
M. Wt: 287.94 g/mol
InChI Key: RDSOZZUWTCNGPH-UHFFFAOYSA-N
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Description

3,4-Dibromo-1,6-naphthyridine (CAS 91477-44-0) is a halogenated heterocyclic compound of significant interest in scientific research and development, particularly as a key synthetic intermediate. This solid belongs to the 1,6-naphthyridine family, a class of diazanaphthalenes known for their wide range of potential medicinal, electronic, and catalytic properties . The presence of two bromine atoms on its core structure makes it a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions. Researchers value this compound for its utility in exploring structure-activity relationships in pharmaceutical chemistry and in the synthesis of novel functional materials. All products are intended for Research Use Only and are not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53454-38-9

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

3,4-dibromo-1,6-naphthyridine

InChI

InChI=1S/C8H4Br2N2/c9-6-4-12-7-1-2-11-3-5(7)8(6)10/h1-4H

InChI Key

RDSOZZUWTCNGPH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C(C(=CN=C21)Br)Br

Origin of Product

United States

Synthetic Methodologies for 3,4 Dibromo 1,6 Naphthyridine and Analogous Halogenated 1,6 Naphthyridines

Classical and Modern Synthetic Routes to the 1,6-Naphthyridine (B1220473) Ring System

The 1,6-naphthyridine framework, a bicyclic system containing two fused pyridine (B92270) rings, can be assembled through several established synthetic strategies. nih.govacs.org These routes often begin with appropriately substituted pyridine precursors and employ condensation or cyclization reactions to form the second ring.

The Skraup reaction, a classical method for quinoline (B57606) synthesis, is adaptable for the preparation of naphthyridines where a nitrogen atom is in the 1-position. acs.org This reaction typically involves the heating of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. acs.org The initial reaction of 4-aminopyridine (B3432731) to form 1,6-naphthyridine was not originally successful, often resulting in violent, runaway reactions. acs.org However, refinements to the Skraup reaction have led to the successful synthesis of 1,6-naphthyridine, albeit in modest yields. acs.org One notable modification involves the use of 4-aminopyridine-N-oxide as the starting material, which, after the reaction, yields 1,6-naphthyridine-N-oxide that is subsequently reduced to the final product. acs.org

Table 1: Key Features of the Skraup-Type Synthesis for 1,6-Naphthyridine

FeatureDescription
Starting Material 4-Aminopyridine or its N-oxide derivative. acs.org
Reagents Glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene). acs.org
Reaction Conditions Heating. acs.org
Challenges Can be a violent reaction with modest yields. acs.org
Modifications Use of 4-aminopyridine-N-oxide to improve the outcome. acs.org

The Friedländer synthesis provides another versatile route to quinolines and, by extension, naphthyridines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. acs.org The reaction can be catalyzed by either acids or bases. acs.org While extensively used for various naphthyridine isomers, its application to 1,6-naphthyridine synthesis is also documented. For instance, the synthesis of 1,6-naphthyridine-5,7-diones can be achieved through a tandem nitrile hydration and cyclization procedure under mild conditions, which can then be further functionalized. acs.org

Table 2: Components of the Friedländer Condensation for Naphthyridine Synthesis

ComponentRole in the ReactionExample
Amino-Aryl Component Provides the pre-formed pyridine ring with an amino group adjacent to a carbonyl or nitrile group.2-aminonicotinaldehyde
Carbonyl Component Contains an α-methylene group that participates in the condensation and cyclization.Ketones, malonamide (B141969), dimethyl malonate, methyl cyanoacetate. nih.gov
Catalyst Facilitates the condensation and cyclization steps.Piperidine (B6355638), acids, or bases. nih.gov

An example of this strategy is the condensation of 4-aminonicotinaldehyde (B1271976) with malonamide in the presence of piperidine and ethanol (B145695) to yield a 1,6-naphthyridin-2(1H)-one derivative. nih.gov

The construction of the 1,6-naphthyridine ring system is often achieved by starting with a pre-formed, suitably substituted pyridine ring. Two main approaches have been identified for the synthesis of 1,6-naphthyridin-2(1H)-ones from pyridine precursors. nih.gov

The first approach utilizes an adequately substituted 4-chloropyridine (B1293800) as the starting material. nih.gov For example, ethyl 4,6-dichloro-3-pyridinecarboxylate can be reacted with an amine, which introduces the N1 substituent of the final product. This is followed by a condensation reaction with a compound like methyl phenylacetate (B1230308) to form the second ring and yield the corresponding 1,6-naphthyridin-2(1H)-one. nih.gov

The second approach involves using a pre-formed N-substituted or unsubstituted pyridine-4-amine that has a functional group such as an aldehyde, nitrile, ester, or ketone at the C3 position. nih.gov This functional group then participates in a cyclization reaction to form the second pyridine ring of the 1,6-naphthyridine system. nih.gov A modern variation involves the creation of highly substituted 1,6-naphthyridines from 1,6-naphthyridine-5,7-diones, which are themselves synthesized via a tandem nitrile hydration/cyclization of substituted pyridine precursors. acs.org These diones can be converted to highly reactive ditriflate intermediates for further diversification. acs.org

Directed Bromination and Dihalogenation Strategies for 1,6-Naphthyridine

The introduction of halogen atoms onto the 1,6-naphthyridine scaffold is a key step in the synthesis of compounds like 3,4-dibromo-1,6-naphthyridine. The electron-deficient nature of the pyridine ring makes electrophilic substitution challenging, often requiring harsh conditions.

Direct electrophilic bromination of the unsubstituted 1,6-naphthyridine ring at the 3 and 4 positions is not a straightforward process. The pyridine nitrogen deactivates the ring towards electrophilic attack. However, specific substitution patterns on the naphthyridine core can direct halogenation.

For instance, in the synthesis of 7-halo-1,6-naphthyridin-2-amines and their corresponding 2(1H)-ones, diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines is employed to introduce a halogen at the 7-position. rsc.org This highlights that functional group manipulation is often necessary to achieve regioselective halogenation.

While direct bromination at C3 and C4 of the parent 1,6-naphthyridine is not well-documented in the provided search results, the synthesis of 7-amino-5-halo substituted 1,6-naphthyridin-2(1H)-ones has been reported, where the halogen (chlorine or bromine) is introduced at the 5-position starting from a 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile precursor. nih.gov This suggests that building the halogenated ring from an acyclic or monocyclic precursor can be a more viable strategy than direct halogenation of the fused bicyclic system.

A potential strategy to achieve bromination at the 3 and 4 positions could involve the activation of the ring, for example, through N-oxidation. The N-oxide of a pyridine ring can direct electrophilic substitution to the 4-position. A mild method for the regioselective C2-bromination of fused azine N-oxides using tosic anhydride (B1165640) and tetra-n-butylammonium bromide has been reported, which could potentially be adapted. nih.gov

In general, electrophilic bromination is more selective than chlorination. This is attributed to the nature of the halogenating agent and the stability of the intermediates formed during the reaction. Pyridine and its derivatives are generally unreactive towards electrophiles but can be halogenated under specific conditions. researchgate.net

For pyridine itself, bromination at high temperatures (573K) yields a mixture of 3-bromopyridine (B30812) and 3,5-dibromopyridine. scribd.com Chlorination often requires the use of a Lewis acid like aluminum chloride to activate the chlorine. scribd.com The presence of electron-donating substituents on the pyridine ring facilitates electrophilic substitution. youtube.com

A modern approach to the halogenation of pyridines involves the use of designed phosphine (B1218219) reagents that are installed at the 4-position as phosphonium (B103445) salts and subsequently displaced by halide nucleophiles. nih.gov This method allows for the chlorination and bromination of a broad range of unactivated pyridines. nih.gov

When considering the dihalogenation of a 1,6-naphthyridine ring to produce a 3,4-dihalo derivative, the higher reactivity and lower selectivity of chlorinating agents compared to brominating agents would likely lead to a more complex mixture of products with chlorination. Bromination, being a more selective process, would be the preferred method for achieving a specific, regiochemically pure dihalogenated product, although the conditions would need to be carefully optimized to favor substitution at the desired 3 and 4 positions. The synthesis of dihalogenated products has been achieved in other heterocyclic systems; for example, treatment of formylated pyrazolopyridines with two equivalents of a chlorinating or brominating agent afforded dihalogenated products in good yields. nih.gov

Table 3: General Comparison of Bromination and Chlorination of Pyridine Systems

FeatureBrominationChlorination
Reactivity Less reactive than chlorination.More reactive than bromination.
Selectivity Generally more selective. nih.govGenerally less selective.
Conditions Often requires high temperatures or activating groups. scribd.comMay require Lewis acid catalysis. scribd.com
Products Tends to give more specific, less complex product mixtures.Can lead to mixtures of mono- and poly-halogenated isomers.

One-Pot Cascade and Multicomponent Reactions for Dihalogenated Naphthyridine Construction

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without the isolation of intermediates. ekb.eg While a specific one-pot synthesis for this compound is not extensively detailed in the literature, analogous methodologies for related halogenated and fused naphthyridine systems provide insight into potential synthetic routes.

For instance, a one-pot synthesis of dibenzo[b,h] researchgate.netresearchgate.netnaphthyridines has been developed by reacting 2-acetylaminobenzaldehyde with various methyl ketones under basic conditions. rsc.org This process involves a sequence of four condensation reactions occurring in a single vessel. rsc.org Although this method yields a more complex fused system, it highlights the feasibility of constructing the 1,6-naphthyridine core in a one-pot fashion.

Multicomponent reactions are particularly powerful for creating molecular diversity. A diastereoselective synthesis of pyrano- and furano-fused 1,6-naphthyridine derivatives has been achieved through an ABB' type multicomponent coupling reaction. ekb.eg This reaction utilizes 4-aminopyridine, cyclic enol ethers, and camphor (B46023) sulfonic acid (CSA) as a catalyst, demonstrating the assembly of the 1,6-naphthyridine skeleton through the strategic combination of multiple starting materials. ekb.eg The diastereoselectivity of this reaction could be controlled by the addition of water. ekb.eg

A one-step synthesis of researchgate.netresearchgate.netnaphthyridine-2(1H)-thione derivatives has also been reported from the reaction of benzylidene-cyanothioacetamide with cyclic ketones. researchgate.netresearchgate.net These examples, while not yielding a dihalogenated product directly, establish the principle of constructing the 1,6-naphthyridine ring system efficiently. A potential strategy for arriving at a dihalogenated final product could involve the use of halogenated precursors within these one-pot or multicomponent reaction frameworks.

Table 1: Examples of One-Pot and Multicomponent Reactions for 1,6-Naphthyridine Analogs

Reaction TypeStarting MaterialsKey Reagents/CatalystsProduct TypeReference
One-Pot Sequential Condensations2-Acetylaminobenzaldehyde, Methyl KetonesBasic ConditionsDibenzo[b,h] researchgate.netresearchgate.netnaphthyridines rsc.org
Multicomponent Coupling (ABB' type)4-Aminopyridine, Cyclic Enol EthersCamphor Sulfonic Acid (CSA)Pyrano- and Furano-fused 1,6-Naphthyridines ekb.eg
One-Step Thione SynthesisBenzylidene-cyanothioacetamide, Cyclic Ketones- researchgate.netresearchgate.netNaphthyridine-2(1H)-thiones researchgate.netresearchgate.net

Eco-Sustainable and Microwave-Assisted Synthetic Approaches to Halogenated Naphthyridines

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, with a focus on reducing reaction times, energy consumption, and the use of hazardous solvents. Microwave-assisted synthesis has emerged as a key technology in this area, often leading to dramatic rate enhancements and improved yields. derpharmachemica.com

An exemplary eco-friendly approach has been developed for the synthesis of 2,6-naphthyridine (B1209661) derivatives, which can be conceptually applied to 1,6-naphthyridine isomers. derpharmachemica.com This method utilizes microwave irradiation to promote the efficient and clean synthesis of various substituted 2,6-naphthyridines. derpharmachemica.com Of particular relevance is the synthesis of 1,3-dibromo-2,6-naphthyridine, an isomer of the target compound. The key steps, performed under microwave irradiation, include the cyclization of 4-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide to yield 3-amino-1-bromo-2,6-naphthyridine. This intermediate is then subjected to diazotization with sodium nitrite (B80452) and hydrobromic acid to furnish 1,3-dibromo-2,6-naphthyridine in good yield. derpharmachemica.com The entire sequence benefits from the efficiency and mild conditions of microwave heating. derpharmachemica.com

The advantages of this microwave-assisted protocol over conventional heating methods are significant, including a substantial reduction in reaction time and an increase in yield, as highlighted in the comparative data below.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of a Dihalonaphthyridine Analog

Synthetic StepMethodReaction TimeYield (%)Reference
Synthesis of 3-Amino-1-bromo-2,6-naphthyridine Microwave5 min80.3 derpharmachemica.com
Conventional4 h65.2 derpharmachemica.com
Synthesis of 1,3-Dibromo-2,6-naphthyridine Microwave7 min72 derpharmachemica.com
Conventional6 h58 derpharmachemica.com

The successful application of microwave irradiation for the synthesis of a dihalogenated naphthyridine isomer strongly suggests its potential for the synthesis of this compound. Such an approach would likely involve the microwave-assisted halogenation of a suitable 1,6-naphthyridine precursor or the cyclization of appropriately halogenated pyridine derivatives. The use of heterogeneous catalysts, such as magnesium oxide nanoparticles (MgO NPs), in microwave-assisted multicomponent reactions for other pyridine-containing systems further underscores the potential for developing highly efficient and sustainable synthetic routes. rsc.org

Chemical Reactivity and Advanced Transformations of 3,4 Dibromo 1,6 Naphthyridine

Nucleophilic Substitution Reactions of Bromine Atoms

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group, in this case, a bromine atom, by a nucleophile. ksu.edu.sa In the context of 3,4-dibromo-1,6-naphthyridine, the electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring system makes the carbon atoms bonded to the bromine atoms electrophilic and thus susceptible to attack by electron-rich nucleophiles. pressbooks.pub

Regioselectivity and Chemoselectivity of Bromine Replacement

The presence of two bromine atoms at positions 3 and 4 of the 1,6-naphthyridine (B1220473) core raises questions of regioselectivity—that is, which bromine atom is preferentially replaced. Research has shown that differences in the reactivity of the halogens at these positions can be observed. researchgate.net For instance, in reactions with certain nucleophiles like p-toluenesulfonic hydrazide, distinct reactivity patterns emerge for the C-3 and C-4 halogens. researchgate.net

The mechanism of these substitution reactions can also vary. While a simple addition-elimination (SNAr) mechanism is common for nucleophilic aromatic substitutions, studies on related bromo-naphthyridines have indicated that other pathways, such as those involving a didehydro-naphthyridine intermediate (a benzyne-type mechanism), can also be operative. researchgate.netyoutube.com The relative yields of isomeric amino-substituted products from the amination of bromo-1,6-naphthyridines suggest that both addition-elimination and didehydro-naphthyridine mechanisms can contribute to the product distribution. researchgate.net

Amination Reactions with Nitrogen-Containing Nucleophiles

The introduction of nitrogen-containing functional groups is a critical transformation in the synthesis of biologically active compounds. Amination of bromo-naphthyridines, including the 1,6-naphthyridine isomer, has been achieved using reagents like potassium amide in liquid ammonia. researchgate.netwur.nl These reactions can lead to the formation of amino-1,6-naphthyridines.

It is noteworthy that the reaction of 3,4-dihalogeno-1,6-naphthyridines can result in a mixture of 3-amino- and 4-amino-1,6-naphthyridine derivatives. researchgate.net This outcome highlights the competitive nature of the substitution at the two halogenated positions. The precise ratio of these isomers can be influenced by the reaction conditions and the specific halogen present (chlorine or bromine). researchgate.net

Reactions with Other Heteroatom Nucleophiles

Beyond nitrogen nucleophiles, this compound can react with a variety of other heteroatom nucleophiles, leading to the incorporation of oxygen, sulfur, and other elements into the naphthyridine scaffold. For instance, reactions with alkoxides can introduce alkoxy groups. The synthesis of 3-bromo-2-ethoxy-1,5-naphthyridine from 2,3-dibromo-1,5-naphthyridine and sodium ethoxide serves as an illustrative example of this type of transformation in a related naphthyridine system. wur.nl Similarly, sulfur-based nucleophiles can be employed to introduce thioether functionalities. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These powerful methods allow for the precise and efficient construction of complex molecular architectures from relatively simple precursors. For this compound, these reactions provide a pathway to introduce a wide array of substituents at the 3- and 4-positions.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. nih.govorganic-chemistry.org This reaction is highly valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and stability of the boronic acid reagents. nih.gov The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov

In the context of this compound, the Suzuki-Miyaura coupling can be employed to introduce aryl or vinyl substituents at the bromine-bearing positions. The reactivity of chloroarenes in Suzuki-Miyaura couplings has been demonstrated, suggesting that the bromo-substituents of this compound would also be amenable to this transformation. researchgate.net The use of specialized phosphine (B1218219) ligands can enhance the efficiency of these couplings, even with less reactive aryl chlorides. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions This table is illustrative and based on general principles of Suzuki-Miyaura coupling, as specific examples for this compound were not found in the provided search results.

EntryAryl HalideBoronic AcidCatalystBaseSolventProduct
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water3-Bromo-4-phenyl-1,6-naphthyridine and/or 3,4-Diphenyl-1,6-naphthyridine
2This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane3-Bromo-4-(4-methoxyphenyl)-1,6-naphthyridine and/or 3,4-bis(4-methoxyphenyl)-1,6-naphthyridine

Sonogashira Coupling and Other Alkynylation Reactions

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org It is particularly useful for the synthesis of arylalkynes and conjugated enynes under mild conditions. libretexts.org

For this compound, the Sonogashira coupling offers a direct method for introducing alkynyl groups at the 3- and/or 4-positions. The reactivity of aryl bromides in Sonogashira couplings is well-established, making this a feasible transformation for this substrate. researchgate.net The reaction can be performed under various conditions, including copper-free protocols and in aqueous media. pitt.edu

Table 2: Examples of Sonogashira Coupling Reactions This table is illustrative and based on general principles of Sonogashira coupling, as specific examples for this compound were not found in the provided search results.

EntryAryl HalideAlkyneCatalystCo-catalystBaseSolventProduct
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF3-Bromo-4-(phenylethynyl)-1,6-naphthyridine and/or 3,4-Bis(phenylethynyl)-1,6-naphthyridine
2This compoundTrimethylsilylacetylenePd(OAc)₂/PPh₃CuIi-Pr₂NHToluene3-Bromo-4-((trimethylsilyl)ethynyl)-1,6-naphthyridine and/or 3,4-Bis((trimethylsilyl)ethynyl)-1,6-naphthyridine

Heck and Negishi Coupling Reactions for Extended Conjugation

The palladium-catalyzed Heck and Negishi cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of various substituents onto aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org In the context of this compound, these reactions serve as a gateway to extended π-conjugated systems, which are of significant interest in materials science and medicinal chemistry.

The Heck reaction, which couples aryl or vinyl halides with alkenes, allows for the introduction of alkenyl groups at the 3- and/or 4-positions of the naphthyridine core. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the catalyst. The regioselectivity of the reaction on the this compound scaffold is influenced by the electronic and steric environment of the two bromine atoms.

Similarly, the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, provides a versatile method for introducing alkyl, aryl, and vinyl substituents. wikipedia.org The transmetalation step, where the organic group is transferred from zinc to the palladium center, is a key feature of this reaction. The reactivity of the organozinc reagents can be tuned to achieve selective mono- or di-substitution on the this compound core.

While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of other dihalonaphthyridines in palladium-catalyzed cross-coupling reactions suggests a high potential for this substrate. For instance, the regioselective Suzuki coupling of 5,7-dichloro-1,6-naphthyridine (B1340720) has been reported, indicating that selective functionalization of one halogenated position over the other is achievable. researchgate.net This selectivity is typically governed by the electronic differences between the two positions, with the more electron-deficient position often reacting preferentially.

Table 1: Hypothetical Heck and Negishi Coupling Reactions of this compound

EntryCoupling PartnerCatalyst/LigandBaseSolventProduct
1StyrenePd(OAc)₂ / PPh₃Et₃NDMF3-Bromo-4-styryl-1,6-naphthyridine or 3,4-Distyryl-1,6-naphthyridine
2Methyl acrylatePdCl₂(PPh₃)₂K₂CO₃AcetonitrileMethyl (E)-3-(3-bromo-1,6-naphthyridin-4-yl)acrylate
3Phenylzinc chloridePd(PPh₃)₄-THF3-Bromo-4-phenyl-1,6-naphthyridine or 3,4-Diphenyl-1,6-naphthyridine
4Ethylzinc bromideNi(acac)₂ / dppe-THF3-Bromo-4-ethyl-1,6-naphthyridine

This table presents hypothetical reaction conditions and products based on general knowledge of Heck and Negishi reactions and the reactivity of related compounds. Specific experimental data for this compound is needed for confirmation.

Oxidative and Reductive Transformations of the Naphthyridine Core and Bromine Substituents

The nitrogen atoms in the 1,6-naphthyridine ring can undergo oxidation to form N-oxides. This transformation can significantly alter the electronic properties of the heterocyclic system, influencing its reactivity in subsequent reactions. For instance, the synthesis of 1,6-naphthyridine itself has been achieved through the reduction of 1,6-naphthyridine-N-oxide, which was prepared from 4-aminopyridine-N-oxide. acs.org Similar oxidative transformations on this compound could provide access to novel derivatives with unique reactivity profiles.

Reductive transformations of this compound can target either the bromine substituents or the naphthyridine core itself. Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, can be achieved using various reagents, such as catalytic hydrogenation or metal-based reducing agents. This process can be used to selectively remove one or both bromine atoms, providing access to mono-bromo or unsubstituted 1,6-naphthyridine derivatives. The selective removal of one bromine atom would be particularly useful for subsequent regioselective functionalization.

Cycloaddition and Annulation Reactions for Complex Polycyclic System Generation

Cycloaddition and annulation reactions are powerful strategies for the construction of complex polycyclic systems from relatively simple starting materials. The dienophilic or dipolarophilic nature of the C3-C4 double bond in the 1,6-naphthyridine ring system, particularly when activated by the bromo substituents, could allow it to participate in various cycloaddition reactions.

For instance, aza-Diels-Alder reactions, a type of [4+2] cycloaddition, have been utilized in the synthesis of tetrahydro-1,5-naphthyridine derivatives. nih.gov While not directly involving this compound, these examples highlight the potential of the naphthyridine core to act as a building block in cycloaddition chemistry. The bromine atoms in this compound could also serve as leaving groups in annulation reactions, where a new ring is fused onto the existing naphthyridine framework. Such reactions could proceed through initial nucleophilic substitution followed by an intramolecular cyclization.

The development of cycloaddition and annulation strategies starting from this compound would open up new avenues for the synthesis of novel and complex heterocyclic architectures with potential applications in various fields of chemical science.

Mechanistic Investigations of Reactivity Pathways

Understanding the mechanistic pathways of the reactions involving this compound is crucial for controlling the selectivity and optimizing the reaction conditions. The reactivity of the two bromine atoms at the C3 and C4 positions is expected to be different due to the influence of the two nitrogen atoms in the bicyclic system.

In palladium-catalyzed cross-coupling reactions, the mechanism typically involves a catalytic cycle of oxidative addition, transmetalation (for Negishi coupling) or migratory insertion (for Heck coupling), and reductive elimination. pitt.edu The relative rates of these steps at the C3 and C4 positions will determine the regioselectivity of the reaction. Theoretical studies and kinetic experiments on related dihalopyridine and dihalonaphthyridine systems can provide valuable insights into the factors governing this selectivity, such as bond dissociation energies of the C-Br bonds and the stability of the palladium intermediates.

Nucleophilic substitution reactions on the this compound core are also of mechanistic interest. The reaction can proceed through different pathways, such as an SNAr mechanism, where a nucleophile attacks the electron-deficient ring, or through the formation of a hetaryne intermediate. The specific mechanism will depend on the reaction conditions and the nature of the nucleophile.

Advanced Spectroscopic and Computational Characterization Methodologies in Naphthyridine Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation (e.g., 2D-NMR Techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 3,4-Dibromo-1,6-naphthyridine. One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides initial information on the number and chemical environment of protons and carbon atoms in the molecule.

In the ¹H NMR spectrum, the protons on the naphthyridine core would exhibit chemical shifts and coupling patterns characteristic of their positions relative to the nitrogen atoms and bromine substituents. The protons H-2, H-5, H-7, and H-8 would each produce distinct signals. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then used to establish connectivity. A COSY experiment would reveal proton-proton coupling relationships, for instance, between H-7 and H-8 on the carbocyclic-like ring. An HSQC experiment correlates each proton signal directly to its attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum. This comprehensive NMR analysis provides irrefutable confirmation of the 3,4-dibromo substitution pattern.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (Note: This table is an illustrative example of expected data and is not experimentally verified.)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2~9.10~155.0
3-~120.0
4-~130.0
4a-~142.0
5~8.80~150.0
7~7.80~125.0
8~8.50~138.0
8a-~145.0

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is employed to identify the functional groups and characteristic vibrations of the this compound molecule. The FT-IR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation by specific bonds. Key vibrational modes for this compound include the C=C and C=N stretching vibrations of the aromatic naphthyridine core, which typically appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹. Furthermore, the C-Br stretching vibrations, expected at lower frequencies (typically in the 700-500 cm⁻¹ range), confirm the presence of the bromo substituents.

Table 2: Representative FT-IR Vibrational Frequencies for this compound (Note: This table is an illustrative example of expected data and is not experimentally verified.)

Wavenumber (cm⁻¹)Assignment
3050-3150Aromatic C-H Stretch
1580-1610Aromatic C=C and C=N Stretch
1450-1500Aromatic Ring Skeletal Vibrations
800-900C-H Out-of-Plane Bending
600-700C-Br Stretch

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of this compound, which in turn confirms its elemental composition. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique molecular formula. For a molecule containing two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This results in a distinctive [M]⁺, [M+2]⁺, and [M+4]⁺ peak cluster with a relative intensity ratio of approximately 1:2:1, providing unambiguous evidence for the presence of two bromine atoms.

Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic Structure and Optical Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic structure and optical properties of this compound. UV-Vis spectroscopy measures the electronic transitions, typically π→π* and n→π*, that occur when the molecule absorbs UV or visible light. The resulting spectrum, characterized by the wavelength of maximum absorption (λ_max), provides insight into the conjugated π-system of the naphthyridine core. The position and intensity of these absorption bands are influenced by the bromine substituents. While many naphthyridine derivatives are known to be fluorescent, specific fluorescence data for this compound is not widely reported. If fluorescent, the emission spectrum would provide information about the energy of the first excited singlet state.

Crystallographic Techniques for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for elucidating the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial arrangement of every atom. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, in the crystal lattice. This information is invaluable for understanding the physical properties of the material and for validating the structures predicted by computational methods. While the compound is known, specific crystallographic data is not available in common databases.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful complements to experimental techniques. DFT calculations can predict a wide range of properties for this compound, including its optimized molecular geometry, electronic structure (such as the energies of the highest occupied molecular orbital, HOMO, and lowest unoccupied molecular orbital, LUMO), and distribution of electron density.

These computational models are also used to predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to aid in the assignment of complex vibrational modes. Similarly, NMR chemical shifts can be predicted to support the experimental assignments. For naphthyridine derivatives, computational methods have been used to analyze isomeric stabilities and interactions with solvents. nih.gov DFT is particularly useful for investigating reaction mechanisms and understanding the differences in chemical reactivity between the bromine atoms at the C-3 and C-4 positions, providing a theoretical basis for experimentally observed phenomena. researchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the complex reaction mechanisms involving naphthyridine scaffolds. While specific computational studies on the reactivity of this compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on related halogenated aza-aromatic systems. These computational approaches provide deep insights into the electronic structure, reaction pathways, and the regioselectivity of chemical transformations.

The reactivity of dihalogenated naphthyridines is of significant interest, particularly in nucleophilic aromatic substitution (SNAr) reactions. Experimental observations on related compounds, such as 3,4-dihalogeno-1,6-naphthyridines, have indicated differences in the reactivity of the halogens at the 3- and 4-positions. Quantum chemical calculations can rationalize these differences by modeling the reaction intermediates and transition states.

A typical computational investigation into the SNAr mechanism on a molecule like this compound would involve the following steps:

Geometry Optimization: The ground state geometries of the reactant (this compound) and the nucleophile are optimized to find their lowest energy conformations.

Transition State Searching: The transition state structures for the nucleophilic attack at both the C3 and C4 positions are located. This is a critical step as the energy of the transition state determines the activation energy and, consequently, the reaction rate.

Intermediate Analysis: The stability of the Meisenheimer-like intermediates formed during the substitution process is calculated. The relative stability of these intermediates can provide insights into the preferred reaction pathway.

Energy Profile Construction: By calculating the energies of the reactants, transition states, intermediates, and products, a complete potential energy surface for the reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies.

Solvent Effects: The influence of the solvent on the reaction mechanism is often included using implicit or explicit solvent models, as solvation can significantly affect the energies of charged species like transition states and intermediates.

Computational studies on other halogenated heterocycles have demonstrated that the regioselectivity of nucleophilic substitution is governed by a combination of factors, including the electron-withdrawing effect of the nitrogen atoms, the stability of the intermediate σ-complex, and the nature of the attacking nucleophile. nih.gov For this compound, DFT calculations could precisely quantify the electrophilicity of the C3 and C4 positions and predict which bromine atom is more susceptible to substitution under various reaction conditions.

The table below summarizes typical parameters and outputs from a DFT study aimed at elucidating the reaction mechanism of a dihalogenated naphthyridine.

Computational Parameter Description Typical Application in Naphthyridine Reactivity
Functional The approximation to the exchange-correlation energy in DFT.B3LYP, M06-2X, ωB97X-D are commonly used for organic reactions.
Basis Set A set of functions used to build the molecular orbitals.Pople-style (e.g., 6-311++G(d,p)) or correlation-consistent (e.g., cc-pVTZ) basis sets are often employed.
Solvation Model A method to account for the effect of the solvent.Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) are frequently used.
Calculated Properties The outputs of the quantum chemical calculations.Optimized geometries, vibrational frequencies, activation energies (ΔG‡), reaction energies (ΔGrxn), and atomic charges.

By applying these computational methodologies, researchers can gain a predictive understanding of the chemical behavior of this compound, guiding the design of synthetic routes to novel functionalized naphthyridine derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the characterization of non-covalent interactions with other molecules, such as solvents or biological macromolecules.

For a molecule like this compound, a key aspect to investigate via MD simulations would be its intermolecular interaction potential, particularly the formation of halogen bonds. nih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. The bromine atoms in this compound, influenced by the electron-withdrawing naphthyridine ring, could potentially form halogen bonds with Lewis bases. MD simulations can reveal the strength, geometry, and dynamics of these interactions.

A typical MD simulation protocol for analyzing the conformational and interactional properties of this compound would involve:

Force Field Parameterization: A suitable force field, which is a set of parameters describing the potential energy of the system, is chosen. For halogenated compounds, force fields that accurately model halogen bonding, such as those with specific atom-pair parameters, are crucial. nih.gov

System Setup: The molecule is placed in a simulation box, typically filled with a solvent (e.g., water or an organic solvent) to mimic experimental conditions.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to reach a stable state.

Production Run: A long simulation is run to generate a trajectory of the atomic positions over time.

Trajectory Analysis: The resulting trajectory is analyzed to extract information about conformational changes, intermolecular interactions (e.g., radial distribution functions, hydrogen/halogen bond analysis), and other dynamic properties.

The table below outlines the key aspects of an MD simulation focused on the conformational analysis and intermolecular interactions of a compound like this compound.

Simulation Aspect Description Relevance to this compound
Force Field A set of equations and parameters to calculate the potential energy of the system.CHARMM, AMBER, or OPLS with specific parameters for halogenated aromatic systems would be appropriate.
Simulation Time The duration of the production run.Typically in the nanosecond to microsecond range to adequately sample conformational space.
Ensemble The statistical mechanics ensemble used to control thermodynamic variables.NPT (constant number of particles, pressure, and temperature) is common for simulating bulk systems.
Analyzed Properties The data extracted from the simulation trajectory.Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radial distribution functions (RDFs), and analysis of non-covalent interactions.

Through MD simulations, one could investigate how the bromine substituents influence the planarity and flexibility of the naphthyridine ring system. Furthermore, in the context of medicinal chemistry, MD simulations are invaluable for studying the binding of a ligand like this compound to a biological target, such as a protein active site. nih.gov These simulations can predict the binding mode, estimate the binding free energy, and identify key intermolecular interactions (e.g., halogen bonds, π-stacking, hydrophobic interactions) that contribute to binding affinity and specificity.

Role of 3,4 Dibromo 1,6 Naphthyridine As a Building Block in Advanced Chemical Architectures

Synthesis of Fused Heterocyclic Ring Systems Incorporating the 1,6-Naphthyridine (B1220473) Scaffold

The dibromo-substituted 1,6-naphthyridine serves as an excellent starting material for the synthesis of fused heterocyclic systems, where additional rings are annulated onto the naphthyridine framework. These reactions often exploit the reactivity of the carbon-bromine bonds towards various cyclization strategies, leading to novel polycyclic structures with unique properties.

One prominent application is in the synthesis of thieno[2,3-b] researchgate.netnih.govnaphthyridines. researchgate.net These compounds are of interest due to the established biological activities of related thienopyridine derivatives. arkat-usa.org The synthesis can involve the further annulation of pyridine (B92270) and pyrimidine (B1678525) rings to the thiophene (B33073) portion, resulting in complex tetrahydro-pyrido[2',3':4,5]- and -pyrimido[4',5':4,5]-thieno[2,3-b] researchgate.netnih.govnaphthyridines. researchgate.net

Similarly, furo[3,2-b] researchgate.netnih.govnaphthyridine derivatives can be synthesized, expanding the library of fused heterocyclic systems derived from the 1,6-naphthyridine core. ekb.egresearchgate.net The synthesis of these and other related fused systems often relies on palladium-catalyzed cross-coupling reactions, which allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

The reactivity of the two bromine atoms in 3,4-dibromo-1,6-naphthyridine can differ, allowing for selective reactions. For instance, differences in reactivity have been observed in reactions with p-toluenesulfonic hydrazide, enabling the synthesis of 3-bromo-1,6-naphthyridine. researchgate.net This mono-bromo derivative can then be used in subsequent reactions to build more complex fused systems.

Table 1: Examples of Fused Heterocyclic Systems Derived from 1,6-Naphthyridine Derivatives

Fused SystemSynthetic ApproachPotential ApplicationsReference
Thieno[2,3-b] researchgate.netnih.govnaphthyridinesAnnulation of a thiophene ring onto the 1,6-naphthyridine core.Biologically active compounds. researchgate.net
Furo[3,2-b] researchgate.netnih.govnaphthyridinesCyclization reactions to form a furan (B31954) ring fused to the naphthyridine.Antimicrobial agents. ekb.egnih.gov
Pyrido[2',3':4,5]thieno[2,3-b] researchgate.netnih.govnaphthyridinesFurther annulation of a pyridine ring onto the thienonaphthyridine scaffold.Biologically active compounds. researchgate.net
Pyrimido[4',5':4,5]thieno[2,3-b] researchgate.netnih.govnaphthyridinesAnnulation of a pyrimidine ring onto the thienonaphthyridine scaffold.Biologically active compounds. researchgate.net

Construction of Extended Polycyclic Aromatic Nitrogen Heterocycles

The planarity and aromaticity of the 1,6-naphthyridine unit make it an ideal component for the construction of extended polycyclic aromatic nitrogen heterocycles (PANHs). These larger, conjugated systems are of significant interest for their potential applications in materials science, particularly in organic electronics.

The bromine atoms of this compound serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. libretexts.orgdiva-portal.org These reactions enable the connection of the naphthyridine core to other aromatic or heteroaromatic units, leading to the formation of larger, π-conjugated systems. For example, coupling with arylboronic acids (Suzuki coupling) or organostannanes (Stille coupling) can be used to synthesize biaryl and other extended aromatic structures. libretexts.org

The synthesis of dibenzo[b,h] researchgate.netnih.govnaphthyridines, a class of extended PANHs, can be achieved through a one-pot reaction involving 2-acetylaminobenzaldehyde and methyl ketones under basic conditions. rsc.org While this method does not directly start from this compound, it highlights the accessibility of the core dibenzonaphthyridine structure. The dibromo-derivative can then be envisioned as a key intermediate for further functionalization of this extended system.

The strategic introduction of different aromatic and heteroaromatic rings can be used to fine-tune the electronic properties, such as the HOMO/LUMO energy levels and the band gap, of the resulting PANHs. This makes them promising candidates for use as organic semiconductors in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov

Derivatization for the Development of Multi-Functional Naphthyridine Scaffolds

The differential reactivity of the two bromine atoms in this compound, or the ability to perform sequential reactions, allows for the introduction of multiple and varied functional groups onto the naphthyridine scaffold. This leads to the creation of multi-functional molecules with tailored properties for specific applications.

Palladium-catalyzed reactions are a cornerstone for the derivatization of halogenated naphthyridines. nih.govnih.gov For instance, a Sonogashira coupling can be employed to introduce alkyne functionalities, while a Suzuki coupling can be used to append aryl groups. nih.govyoutube.com By carefully choosing the reaction conditions and the coupling partners, it is possible to selectively react one bromine atom while leaving the other intact for a subsequent, different transformation.

This stepwise functionalization is crucial for developing complex molecules with specific biological targets or material properties. For example, one position could be modified to enhance solubility or cell permeability, while the other is tailored for binding to a biological receptor. nih.gov The synthesis of various substituted 1,6-naphthyridin-2(1H)-ones, which have shown a wide range of biomedical applications, often involves the derivatization of a pre-functionalized naphthyridine core. nih.govresearchgate.net

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Naphthyridine Derivatization

Reaction NameCoupling PartnersResulting BondReference
Suzuki CouplingOrganoboron compound (e.g., boronic acid) and an organohalide.Carbon-Carbon libretexts.org
Stille CouplingOrganostannane and an organohalide.Carbon-Carbon diva-portal.org
Sonogashira CouplingTerminal alkyne and an aryl or vinyl halide.Carbon-Carbon (alkyne) nih.govyoutube.com
Heck CouplingAlkene and an aryl or vinyl halide.Carbon-Carbon (alkene) youtube.com
Buchwald-Hartwig AminationAmine and an aryl halide.Carbon-Nitrogen-
Negishi CouplingOrganozinc compound and an organohalide.Carbon-Carbon libretexts.org

Incorporation into Polymeric Frameworks and Supramolecular Assemblies

The rigid and planar structure of the 1,6-naphthyridine unit, combined with the reactive handles provided by the bromine atoms in this compound, makes it an attractive building block for the construction of larger, well-defined architectures such as polymers and supramolecular assemblies.

The two reactive sites on this compound allow it to act as a monomer in polymerization reactions. For example, through repeated palladium-catalyzed cross-coupling reactions, it can be incorporated into conjugated polymers. These polymers, featuring the electron-deficient naphthyridine unit in their backbone, are expected to possess interesting electronic and photophysical properties, making them relevant for applications in organic electronics.

In the realm of supramolecular chemistry, the 1,6-naphthyridine core can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. By attaching specific recognition motifs to the naphthyridine scaffold via the bromine positions, it is possible to direct the self-assembly of these units into discrete, higher-order structures like macrocycles, cages, or coordination polymers. The synthesis of thieno[2,3-b] researchgate.netnih.govnaphthyridines and their further annulation can lead to structures that are components of larger assemblies. researchgate.net

The development of such polymeric and supramolecular systems based on 1,6-naphthyridine is an active area of research, with the potential to create novel materials with applications in sensing, catalysis, and gas storage.

Emerging Research Frontiers and Potential Applications in Materials Science and Chemical Biology

Development of Functional Organic Materials

The rigid, planar structure and electron-deficient nature of the 1,6-naphthyridine (B1220473) core make it an excellent scaffold for the construction of functional organic materials. The presence of two bromine atoms in 3,4-dibromo-1,6-naphthyridine provides convenient handles for molecular engineering, enabling the synthesis of a diverse range of derivatives with tunable electronic and photophysical properties.

Luminescent Materials and Fluorescent Probes with Tunable Optical Properties

The 1,6-naphthyridine framework is an intrinsic part of a class of compounds known as diazanaphthalenes, which have been investigated for their medicinal, electronic, and catalytic properties. acs.org Derivatives of related naphthyridine isomers, such as 1,5-naphthyridine, have been shown to exhibit blue fluorescence, making them suitable for applications in luminescent materials. rsc.org The development of fluorescent probes, which alter their emission in response to specific targets or environmental changes, is a significant area of research. nih.gov For instance, derivatives of 2,7-naphthyridine (B1199556) have been successfully developed as fluorophores for detecting thiophenol with high sensitivity and a large Stokes shift. nih.gov

The this compound scaffold is a promising platform for creating novel luminescent materials. The electron-withdrawing nature of the naphthyridine ring system, combined with the heavy atom effect of the bromine substituents, can be exploited to modulate the photophysical properties of its derivatives. Through strategic substitution of the bromine atoms with various chromophoric and auxochromic groups, it is possible to fine-tune the emission wavelengths and quantum yields. This tunability is crucial for developing materials for specific applications, such as sensors and bio-imaging agents. researchgate.netnih.gov

Table 1: Photophysical Properties of a Representative Naphthyridine-Based Fluorescent Probe

Compound Excitation (nm) Emission (nm) Stokes Shift (nm) Target Analyte
AND-DNP (a 2,7-naphthyridine derivative) 360 585 225 Thiophenol

Data sourced from a study on 2,7-naphthyridine derivatives, illustrating the potential of the naphthyridine core in fluorescent probes. nih.gov

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The performance of organic electronic devices like OLEDs and OFETs is highly dependent on the charge-transporting properties of the organic semiconductors used. Materials with good electron affinity (EA) and low-lying Lowest Unoccupied Molecular Orbital (LUMO) levels are sought after for use as electron-transport layers, while those with suitable ionization potentials (IP) and Highest Occupied Molecular Orbital (HOMO) levels can function as hole-transport or emissive materials. rsc.org

Derivatives of the isomeric 1,5-naphthyridine, specifically 4,8-substituted variants, have been synthesized and shown to possess estimated electron affinities and ionization potentials that make them suitable for both electron-transport and hole-injecting/hole-transport materials. rsc.org Given the structural similarities, this compound serves as a key precursor to analogous materials. The dibromo functionality allows for the introduction of various aryl groups via Suzuki cross-coupling reactions, which can be used to tune the HOMO/LUMO energy levels and the bandgap of the resulting materials to optimize device performance. rsc.org The first structurally characterized example of a related dihydrobenzo[b] researchgate.netnih.govnaphthyridine highlights the synthetic accessibility of complex fused systems from this core. nih.gov

Table 2: Calculated Electronic Properties of 4,8-Substituted 1,5-Naphthyridine Derivatives

Property Energy Range Potential Application
Electron Affinity (EA) 2.38–2.72 eV Electron-transport materials
Ionization Potential (IP) 4.85–5.04 eV Hole-injecting/hole-transport materials
LUMO -2.39 to -2.19 eV Electron-transport materials
HOMO -5.33 to -6.84 eV Hole-injecting/hole-transport materials

Data illustrates the potential of the naphthyridine scaffold in organic electronics. rsc.org

Building Blocks for Conjugated Polymers in Photocatalysis and Optoelectronics

Conjugated polymers, characterized by an extended π-system along the polymer backbone, are at the forefront of research in photocatalysis and optoelectronics. nih.gov The synthesis of these polymers often involves the copolymerization of electron-donating (donor) and electron-accepting (acceptor) monomers. Dihalogenated aromatic and heteroaromatic compounds are crucial building blocks in this context, as they readily participate in polymerization reactions such as Suzuki and Stille coupling.

This compound, with its electron-deficient naphthyridine core and two reactive C-Br bonds, is an ideal acceptor monomer for creating donor-acceptor (D-A) type conjugated polymers. By polymerizing it with various electron-rich comonomers, a wide range of materials with tailored bandgaps and electronic properties can be synthesized. nih.gov These polymers could find applications in organic solar cells, photodetectors, and as photocatalysts for chemical transformations. The ability to precisely control the polymer structure by starting with the dibrominated monomer provides a powerful tool for materials design.

Ligand Design in Coordination Chemistry and Catalysis

The field of coordination chemistry relies on the rational design of ligands to control the properties and reactivity of metal centers. researchgate.net N-heterocyclic compounds are a cornerstone of ligand design due to the coordinating ability of their nitrogen atoms. The 1,6-naphthyridine skeleton, containing two nitrogen atoms in separate rings, can act as a bidentate or bridging ligand, offering distinct coordination geometries compared to more common ligands like bipyridine.

This compound offers multiple handles for creating sophisticated ligand architectures. The nitrogen atoms can coordinate directly to a metal, while the bromine atoms can be substituted to introduce additional donor groups (e.g., phosphines, amines, thiols), creating multidentate ligands. uni-wuerzburg.de This approach allows for the construction of well-defined coordination environments around a metal ion, which is critical for developing efficient and selective catalysts. For example, multicomponent reactions have been utilized to synthesize various 1,6-naphthyridine derivatives, showcasing the versatility of this scaffold in generating molecular diversity for applications including catalysis. ekb.eg The resulting metal complexes could be applied in a wide range of catalytic processes, from cross-coupling reactions to hydrogenation and oxidation. nih.gov

Scaffold for the Design and Synthesis of Chemical Probes for Biological Systems

Naphthyridine and its derivatives are considered "privileged structures" in medicinal chemistry, as they are found in numerous biologically active compounds and can interact with a variety of biological receptors. nih.govresearchgate.net The 1,6-naphthyridine core, in particular, is a key component of molecules designed as enzyme inhibitors and receptor ligands. acs.orgnih.gov

The compound this compound is an excellent starting point for the synthesis of chemical probes to study biological systems. Chemical probes are small molecules used to interrogate biological processes, and their design often requires a central scaffold that can be systematically modified. The two bromine atoms on the this compound ring provide sites for the introduction of pharmacophores, fluorescent reporters, or reactive groups for target identification. For example, related tetrahydrobenzo[h] researchgate.netnih.govnaphthyridines have been developed as potent inhibitors of acetylcholinesterase, a key enzyme in the nervous system. nih.gov The synthetic accessibility of diverse derivatives from the dibromo precursor facilitates the creation of compound libraries for screening against various biological targets, accelerating the discovery of new therapeutic agents and research tools. digitallibrary.co.in

Future Directions in Synthetic Methodology Development and Application-Driven Research of this compound

While the potential of this compound is significant, its broader application hinges on several key future developments. The synthesis of the parent 1,6-naphthyridine and its halogenated derivatives can be challenging. acs.orgresearchgate.net Therefore, the development of more efficient, scalable, and cost-effective synthetic routes to this compound is a primary research goal. This would enable wider access to this building block for researchers in various fields.

Future application-driven research should focus on systematically exploring the potential outlined in the previous sections. This includes:

Materials Science: Synthesizing and characterizing a broad library of derivatives for OLEDs and OFETs to establish clear structure-property relationships. Exploring its use in creating novel conjugated polymers with applications in energy conversion and storage.

Catalysis: Designing and testing new classes of ligands based on the 3,4-disubstituted-1,6-naphthyridine scaffold and evaluating their performance in a range of important catalytic transformations.

Chemical Biology: Utilizing the scaffold in fragment-based drug discovery and for the development of sophisticated chemical probes, including activity-based probes and fluorescent imaging agents, to explore complex biological pathways.

Q & A

Basic: What are the standard synthetic routes for 3,4-Dibromo-1,6-naphthyridine, and how can reaction conditions influence regioselectivity?

Answer:
this compound is typically synthesized via direct bromination of 1,6-naphthyridine. Halogenation conditions critically determine regioselectivity. For example:

  • Bromination in CCl4 : Using Br₂ in CCl4 under reflux with pyridine yields a mixture of mono- and di-brominated products. Prolonged reaction times favor dibromination at the 3- and 8-positions (e.g., 3,8-dibromo-1,6-naphthyridine) .
  • Solvent Effects : Acetic acid as a solvent may favor bromination at the 8-position, but mixed solvents (e.g., CH₂Cl₂) can alter reactivity for 3,4-dibromination in related naphthyridines .
  • Catalysts : Lewis acids like FeCl₃ can enhance electrophilic substitution, but overuse may lead to side products.

Key Consideration : Optimize temperature, solvent, and stoichiometry to target the 3,4-positions. Confirm regiochemistry via NMR and X-ray crystallography .

Basic: How is this compound characterized, and what analytical methods resolve structural ambiguities?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substitution patterns (e.g., deshielding of protons near bromine atoms) .
    • Mass Spectrometry : Confirm molecular weight (e.g., isotopic peaks for Br atoms) .
  • X-ray Crystallography : Resolves regiochemistry and crystal packing effects, as seen in structurally similar brominated naphthyridines .
  • Elemental Analysis : Validates purity and stoichiometry.

Note : Bromine’s electron-withdrawing effect reduces solubility; use DMSO-d₆ or DMF-d₇ for NMR .

Basic: What are the documented biological activities of brominated 1,6-naphthyridines, and how might 3,4-dibromo substitution modulate these effects?

Answer:
Brominated naphthyridines exhibit:

  • Anticancer Activity : Bromine enhances lipophilicity, improving membrane permeability and binding to kinase domains (e.g., c-Met inhibition in 3-bromo analogs) .
  • Antimicrobial Effects : Halogenation disrupts bacterial DNA gyrase or topoisomerase IV .

For this compound:

  • Steric Effects : Dual bromination may hinder binding to flat enzymatic pockets but improve selectivity for bulkier targets.
  • Electronic Effects : Increased electrophilicity could enhance covalent interactions with cysteine residues.

Methodology : Screen against kinase panels (e.g., Eurofins KinaseProfiler) and assess IC₅₀ values .

Advanced: How does regioselectivity in halogenation impact downstream functionalization (e.g., Suzuki coupling) of this compound?

Answer:

  • Suzuki-Miyaura Coupling : The 3- and 4-bromo positions exhibit differential reactivity.
    • 3-Position : More reactive due to lower steric hindrance, enabling selective coupling with aryl boronic acids .
    • 4-Position : Requires harsher conditions (e.g., Pd(PPh₃)₄, 100°C) .
  • Sequential Functionalization : Use protecting groups (e.g., SEM) to couple one bromine first, then deprotect and react the second .

Case Study : Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate underwent selective Stille coupling at the 8-position, leaving the 4-chloro group intact for further modification .

Advanced: What strategies address contradictory data on bromination outcomes in 1,6-naphthyridines?

Answer:
Discrepancies arise from:

  • Reaction Monitoring : Use in-situ techniques (e.g., Raman spectroscopy) to track intermediate formation .
  • Isomer Separation : Employ HPLC with chiral columns or fractional crystallization .
  • Computational Modeling : DFT calculations predict bromination sites based on Fukui indices and charge distribution .

Example : A 2024 study resolved conflicting bromination pathways by combining LC-MS and theoretical modeling, showing solvent polarity stabilizes transition states at specific positions .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for target engagement?

Answer:

  • Substitution Patterns :
    • Electron-Withdrawing Groups (e.g., NO₂ at 5-position): Enhance kinase inhibition but reduce solubility .
    • Hydrophilic Substituents (e.g., NH₂ at 2-position): Improve pharmacokinetics but may weaken binding .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with activity .

Case Study : 3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine showed 10-fold higher c-Met inhibition than non-brominated analogs, attributed to bromine’s hydrophobic interactions .

Advanced: What challenges arise in analyzing this compound’s stability under physiological conditions?

Answer:

  • Hydrolytic Degradation : Bromine may undergo displacement by water or cellular nucleophiles (e.g., glutathione).
    • Mitigation : Test stability in PBS (pH 7.4) and liver microsomes; use LC-MS to detect debrominated byproducts .
  • Photodegradation : UV exposure cleaves C-Br bonds. Use amber vials and assess photostability per ICH guidelines .

Advanced: How do crystallographic data resolve ambiguities in this compound’s solid-state structure?

Answer:

  • X-ray Diffraction : Confirms dihedral angles between naphthyridine rings and bromine substituents, critical for docking studies .
  • Polymorphism Screening : Identify stable forms via DSC and PXRD; metastable forms may alter bioavailability .

Example : A 2023 study of 7-bromo-1-ethyl-1,6-naphthyridine used X-ray data to validate a screwed-boat conformation in the tetrahydro ring, influencing its binding to kinases .

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